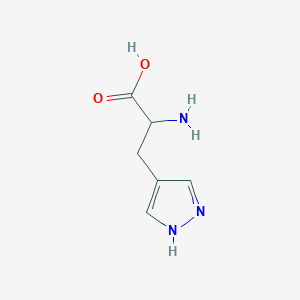
2-amino-3-(1H-pyrazol-4-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(1H-pyrazol-4-yl)propanoic acid is an organic compound with the molecular formula C6H9N3O2 and a molecular weight of 155.15456 g/mol . This compound features a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. The presence of both amino and carboxyl groups makes it an amino acid derivative, which can be of significant interest in various fields of research and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(1H-pyrazol-4-yl)propanoic acid typically involves the reaction of pyrazole derivatives with amino acid precursors. One common method includes the condensation of 4-pyrazolecarboxaldehyde with glycine in the presence of a suitable catalyst under controlled temperature and pH conditions . The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization or other purification techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-Amino-3-(1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under specific conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
科学研究应用
2-Amino-3-(1H-pyrazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for various biological receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes
作用机制
The mechanism of action of 2-amino-3-(1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .
相似化合物的比较
Similar Compounds
2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid: Similar structure but with a methyl group on the pyrazole ring.
3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid: Contains a phenyl group instead of an amino group.
Uniqueness
2-Amino-3-(1H-pyrazol-4-yl)propanoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications .
属性
分子式 |
C6H9N3O2 |
|---|---|
分子量 |
155.15 g/mol |
IUPAC 名称 |
2-amino-3-(1H-pyrazol-4-yl)propanoic acid |
InChI |
InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-9-3-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11) |
InChI 键 |
CRANRHDFXPQPHR-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NN1)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


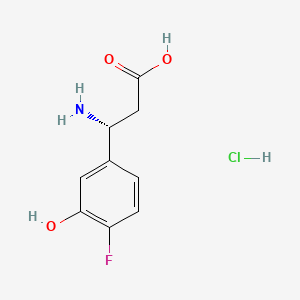
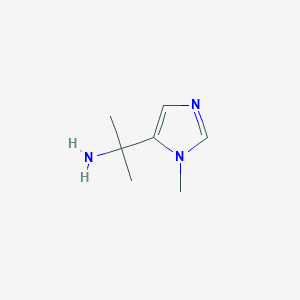
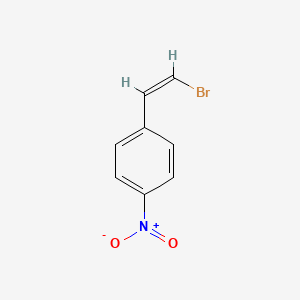

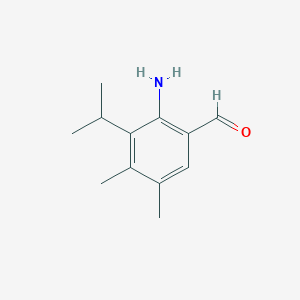
![(NE)-N-[2-[1-(difluoromethyl)benzimidazol-2-yl]-1-phenylethylidene]hydroxylamine](/img/structure/B13649391.png)
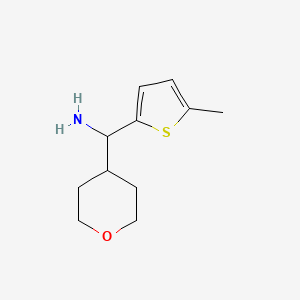
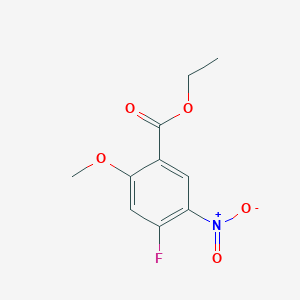
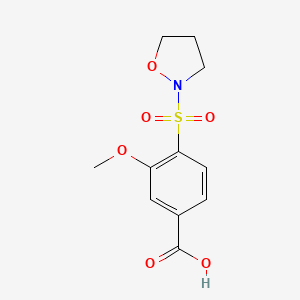


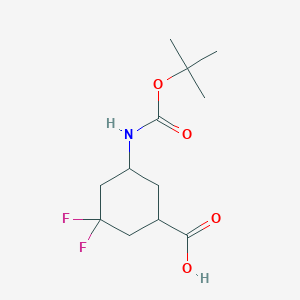
![4-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine](/img/structure/B13649418.png)

